molecular formula C19H12IN3O3S B2957369 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]acetamide CAS No. 477545-68-9

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B2957369
CAS No.: 477545-68-9
M. Wt: 489.29
InChI Key: YUXLFUZOMDZKJB-UHFFFAOYSA-N
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Description

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]acetamide is a useful research compound. Its molecular formula is C19H12IN3O3S and its molecular weight is 489.29. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant Evaluation

A study demonstrated the synthesis and anticonvulsant evaluation of indoline derivatives, including compounds similar to the requested molecule, showing significant anticonvulsant activity against both maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) screens. This highlights the potential of these derivatives in treating seizures, supported by in silico studies on their interaction with Na+ channels and GABAA receptors (Nath et al., 2021).

Anti-Inflammatory Applications

Another research focused on the synthesis of 2-(3-(2-(1,3-dioxoisoindolin-2-yl) acetamido)-4-oxo-2-phenylthiazolidin-5-yl) acetic acid derivatives, evaluated for anti-inflammatory activity using in vitro and in vivo models. These compounds showed promising anti-inflammatory activity, suggesting their potential for developing new anti-inflammatory agents (Nikalje et al., 2015).

Antitumor Activity

Research into N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings demonstrated some compounds' considerable antitumor activity against various cancer cell lines. This indicates the therapeutic potential of these compounds in cancer treatment (Yurttaş et al., 2015).

Antimicrobial Activity

A study on 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives explored their antimicrobial and hemolytic activity. Most compounds were active against selected microbial species, showcasing their potential as antimicrobial agents (Gul et al., 2017).

Optoelectronic Properties

Furthermore, the study of thiazole-based polythiophenes introduced two thiazole-containing monomers, analyzed for their optoelectronic properties through electrochemical polymerization. The findings contribute to the understanding of these compounds' potential in optoelectronics, highlighting their versatile applications beyond pharmacological activities (Camurlu & Guven, 2015).

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12IN3O3S/c20-12-7-5-11(6-8-12)15-10-27-19(21-15)22-16(24)9-23-17(25)13-3-1-2-4-14(13)18(23)26/h1-8,10H,9H2,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUXLFUZOMDZKJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=NC(=CS3)C4=CC=C(C=C4)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12IN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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